molecular formula C12H17NO2 B8813617 (4-Ethyl-3,5-dimethylpyridin-2-yl)methyl acetate

(4-Ethyl-3,5-dimethylpyridin-2-yl)methyl acetate

Cat. No. B8813617
M. Wt: 207.27 g/mol
InChI Key: NRMRYQVVJJSKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethyl-3,5-dimethylpyridin-2-yl)methyl acetate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethyl-3,5-dimethylpyridin-2-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethyl-3,5-dimethylpyridin-2-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Ethyl-3,5-dimethylpyridin-2-yl)methyl acetate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(4-ethyl-3,5-dimethylpyridin-2-yl)methyl acetate

InChI

InChI=1S/C12H17NO2/c1-5-11-8(2)6-13-12(9(11)3)7-15-10(4)14/h6H,5,7H2,1-4H3

InChI Key

NRMRYQVVJJSKSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1C)COC(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture composed of the above 4-ethyl-2,3,5-trimethylpyridine 1-oxide (3.84 g) and acetic anhydride (50 mL) was heated under reflux for 30 minutes. After leaving to cool to room temperature, the reaction solution was concentrated under reduced pressure. The residue was dissolved in chloroform and then washed with a saturated sodium bicarbonate solution. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate-hexane) to obtain the title compound (3.64 g, 76%) as an oil.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
76%

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